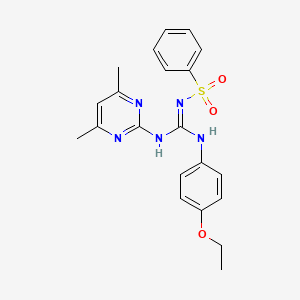

(E)-N''-(BENZENESULFONYL)-N'-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(4-ETHOXYPHENYL)GUANIDINE

Description

This compound is a guanidine derivative featuring a benzenesulfonyl group, a 4,6-dimethylpyrimidin-2-yl substituent, and a 4-ethoxyphenyl moiety. Its structure combines sulfonamide and pyrimidine motifs, which are common in medicinal chemistry for targeting enzymes or receptors.

Properties

IUPAC Name |

2-(benzenesulfonyl)-1-(4,6-dimethylpyrimidin-2-yl)-3-(4-ethoxyphenyl)guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O3S/c1-4-29-18-12-10-17(11-13-18)24-21(25-20-22-15(2)14-16(3)23-20)26-30(27,28)19-8-6-5-7-9-19/h5-14H,4H2,1-3H3,(H2,22,23,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQDKKCMYJHBSQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=CC=C2)NC3=NC(=CC(=N3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)N/C(=N\S(=O)(=O)C2=CC=CC=C2)/NC3=NC(=CC(=N3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N''-(Benzenesulfonyl)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-ethoxyphenyl)guanidine is a synthetic compound that belongs to the class of guanidine derivatives. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The structural formula of this compound can be depicted as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 372.48 g/mol |

| CAS Number | Not available |

| IUPAC Name | This compound |

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of guanidine derivatives, including this compound. These compounds have shown promising results against various bacterial strains.

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial activity against Staphylococcus aureus and Escherichia coli, several guanidine derivatives exhibited significant inhibitory effects. The minimum inhibitory concentrations (MICs) were determined as follows:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| (E)-N''-(Benzenesulfonyl)... | 1.0 | S. aureus |

| (E)-N''-(Benzenesulfonyl)... | 2.0 | E. coli |

These findings suggest that this compound may serve as a potential lead for developing new antibacterial agents.

Enzyme Inhibition

Guanidine derivatives are also recognized for their ability to inhibit specific enzymes. Notably, they can act as inhibitors of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases.

Study on AChE Inhibition

The inhibition potency of this compound was tested using Ellman's method. The results indicated:

| Compound | IC50 (µM) | Enzyme |

|---|---|---|

| (E)-N''-(Benzenesulfonyl)... | 50 | Acetylcholinesterase |

The IC50 value indicates a moderate inhibition compared to standard AChE inhibitors used in clinical settings.

The biological activity of this compound is attributed to its ability to interact with specific biological targets within microbial cells and enzymes. The sulfonamide group is believed to play a critical role in binding to target sites, thereby exerting its antimicrobial and enzyme inhibitory effects.

Comparison with Similar Compounds

Fluorinated Analog: (E)-N'-(4,6-Dimethylpyrimidin-2-yl)-N''-(4-Fluorobenzenesulfonyl)-N-(2-Methoxyphenyl)Guanidine

- Structural Differences : Replaces the benzenesulfonyl group with a 4-fluorobenzenesulfonyl moiety and substitutes 4-ethoxyphenyl with 2-methoxyphenyl .

- Physicochemical Properties :

- Molecular Weight: 429.48 vs. ~435–440 (estimated for the target compound).

- logP: 3.581 (fluorinated analog) vs. higher logP expected for the ethoxy-containing target due to increased lipophilicity.

- Hydrogen Bonding: The methoxy group in the analog may reduce steric hindrance compared to ethoxy, altering binding kinetics.

Pyrimidinyl-Thioacetohydrazide Derivative: 2-[(4,6-Dimethylpyrimidin-2-yl)Sulfanyl]-N′-[(E)-(4-Methylphenyl)Methylene]Acetohydrazide

- Structural Differences : Replaces the guanidine core with an acetohydrazide group and introduces a sulfanyl linker .

- Key Properties: Solubility: Likely lower due to the absence of polar guanidine and sulfonamide groups.

- Applications: Not explicitly stated, but structural motifs suggest antimicrobial or antifungal activity.

4-Methylbenzenesulfonamide Derivative: N-(2-Anilinopyridin-3-yl)-4-Methylbenzenesulfonamide

- Structural Differences : Substitutes pyrimidine with pyridine and lacks the guanidine moiety .

- Key Properties :

- Basicity: Lower than the target compound due to the absence of guanidine.

- Molecular Weight: ~320–330 (estimated), significantly lighter than the target compound.

- Applications : Likely explored as a sulfonamide-based protease inhibitor or anti-inflammatory agent.

Simplified Pyrimidinyl-Benzamide: N-(4,6-Dimethyl-2-Pyrimidinyl)Benzamide

- Structural Differences : Replaces the sulfonamide-guanidine system with a benzamide group .

- Key Properties: logP: ~2.5–3.0 (estimated), lower than the target compound.

- Applications : Possible intermediate in synthesis or low-potency lead compound.

Computational and Experimental Insights

- Similarity Analysis : Graph-based comparisons (e.g., subgraph matching) and Tanimoto coefficients (using MACCS or ECFP4 fingerprints) would highlight structural overlaps with analogs . For example, the fluorinated analog () shares >80% structural similarity with the target compound.

- DFT and NMR Predictions : Methods like B3LYP/6-31*G could predict NMR chemical shifts, aiding in structural validation and comparison with experimental data .

- Crystallography : SHELXL refinements () are critical for confirming stereochemistry and hydrogen-bonding networks in analogs.

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Table 2: Structural Comparison Using Tanimoto Coefficients (ECFP4)

| Compound Pair | Similarity Score | Key Structural Differences |

|---|---|---|

| Target vs. Fluorinated Analog | 0.85 | Ethoxy → Methoxy; H → F substitution |

| Target vs. Pyrimidinyl-Thioacetohydrazide | 0.62 | Guanidine → Hydrazide; sulfonamide → thioether |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.